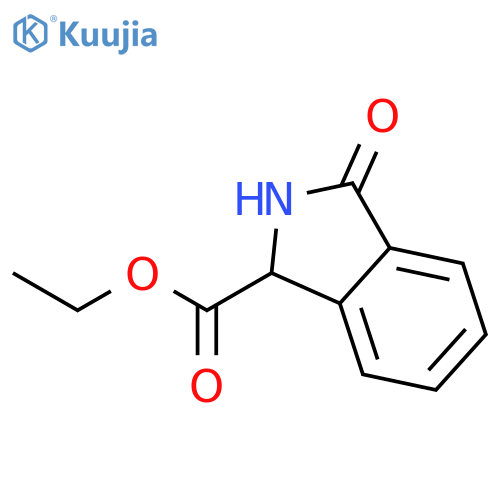Cas no 20361-10-8 (Ethyl 3-oxoisoindoline-1-carboxylate)

20361-10-8 structure
商品名:Ethyl 3-oxoisoindoline-1-carboxylate
Ethyl 3-oxoisoindoline-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-oxoisoindoline-1-carboxylate
- ethyl 3-oxo-1,2-dihydroisoindole-1-carboxylate
- DTXSID401226633
- Ethyl3-oxoisoindoline-1-carboxylate
- Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate
- 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo-, ethyl ester
- 20361-10-8
- SCHEMBL12185431
- 3-Oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester
- (+/-)-Ethyl 3-oxoisoindoline-1-carboxylate
- SB65136
- HFJNMJOZXCUKLQ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(13)12-9/h3-6,9H,2H2,1H3,(H,12,13)
- InChIKey: HFJNMJOZXCUKLQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1C2=CC=CC=C2C(N1)=O)=O
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.4Ų
Ethyl 3-oxoisoindoline-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147629-1g |
ethyl 3-oxoisoindoline-1-carboxylate |
20361-10-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A199006731-1g |
Ethyl 3-oxoisoindoline-1-carboxylate |
20361-10-8 | 95% | 1g |
$509.85 | 2023-09-02 | |
| Chemenu | CM147629-1g |
ethyl 3-oxoisoindoline-1-carboxylate |
20361-10-8 | 95% | 1g |
$574 | 2021-08-05 |
Ethyl 3-oxoisoindoline-1-carboxylate 関連文献
-
Anthony Pesquet,Hamid Marzag,Michael Knorr,Carsten Strohmann,Ata Martin Lawson,Alina Ghinet,Jo?lle Dubois,Farce Amaury,Adam Da?ch,Mohamed Othman Org. Biomol. Chem. 2019 17 2798
20361-10-8 (Ethyl 3-oxoisoindoline-1-carboxylate) 関連製品
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
